Synthesis and Characterization of Calcium 2-hydroxy-4-(methylthio)butanoate: A Technical Guide
Synthesis and Characterization of Calcium 2-hydroxy-4-(methylthio)butanoate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Calcium 2-hydroxy-4-(methylthio)butanoate, also known as methionine hydroxy analog calcium salt, is a compound of significant interest in the pharmaceutical and nutritional sciences. It serves as a precursor to the essential amino acid methionine and is utilized in various applications, including animal feed supplementation and potentially in human nutrition.[1][2] This technical guide provides a comprehensive overview of the synthesis and characterization of Calcium 2-hydroxy-4-(methylthio)butanoate, offering detailed experimental protocols, data summaries, and visual representations of the key processes.
Introduction
Calcium 2-hydroxy-4-(methylthio)butanoate is the calcium salt of 2-hydroxy-4-(methylthio)butanoic acid (HMTBA).[3] HMTBA is a naturally occurring precursor of methionine in some biological systems.[1] The calcium salt form offers advantages in terms of stability and handling, making it a preferred choice for various applications.[2] This document outlines the primary methods for its synthesis and the analytical techniques employed for its thorough characterization.
Synthesis of Calcium 2-hydroxy-4-(methylthio)butanoate
The most common and industrially viable method for the synthesis of Calcium 2-hydroxy-4-(methylthio)butanoate involves the neutralization reaction between 2-hydroxy-4-(methylthio)butanoic acid (HMTBA) and a suitable calcium source.
General Reaction Scheme
The fundamental reaction is an acid-base neutralization, which can be represented as follows:
2 CH₃SCH₂CH₂CH(OH)COOH + Ca(OH)₂ → [CH₃SCH₂CH₂CH(OH)COO]₂Ca + 2 H₂O
Alternatively, calcium oxide (CaO) or calcium carbonate (CaCO₃) can be used as the calcium source.[4][5]
Experimental Protocol
The following protocol details a common laboratory-scale synthesis of Calcium 2-hydroxy-4-(methylthio)butanoate.
Materials:
-
2-hydroxy-4-(methylthio)butanoic acid (HMTBA)
-
Calcium Hydroxide (Ca(OH)₂)
-
Deionized Water
-
Mixing Drier or a suitable reaction vessel with heating and stirring capabilities
Procedure:
-
Charging the Reactor: To a combination drying machine, add a stoichiometric amount of calcium hydroxide.[4]
-
Addition of HMTBA: Continuously add a solution of 2-hydroxy-4-(methylthio)butanoic acid to the reactor containing the calcium hydroxide.[4] Alternatively, both reactants can be added simultaneously.[4]
-
Reaction: The reaction is carried out with constant stirring. The temperature of the material is maintained above 100°C to facilitate the evaporation of water formed during the reaction.[4]
-
Completion and Drying: The reaction is considered complete when the temperature of the mixture no longer rises.[4] Following the completion of the reaction, continue drying the product for an additional 35-40 minutes to ensure the removal of residual moisture.[4]
-
Product Isolation: After drying, the product is cooled, pulverized, and screened to obtain a fine powder of Calcium 2-hydroxy-4-(methylthio)butanoate.[4]
Synthesis Workflow
Caption: Workflow for the synthesis of Calcium 2-hydroxy-4-(methylthio)butanoate.
Characterization of Calcium 2-hydroxy-4-(methylthio)butanoate
A comprehensive characterization of the synthesized compound is crucial to confirm its identity, purity, and structural integrity. The following analytical techniques are commonly employed.
Physical and Chemical Properties
A summary of the key physical and chemical properties of Calcium 2-hydroxy-4-(methylthio)butanoate is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₈CaO₆S₂ | [3] |
| Molecular Weight | 338.45 g/mol | [3] |
| Appearance | White to off-white solid/crystalline powder | [2][][7] |
| Melting Point | >270°C (decomposes) | [][8] |
| Solubility | Sparingly soluble in water | [] |
| CAS Number | 4857-44-7 | [3] |
Spectroscopic Analysis
Spectroscopic methods are essential for elucidating the molecular structure of the compound.
-
¹H NMR: Proton NMR provides information on the chemical environment of the hydrogen atoms in the molecule.
-
¹³C NMR: Carbon-13 NMR is used to determine the types of carbon atoms present.
| ¹H NMR Spectral Data | |
| Instrument | Varian CFT-20 |
| Reference | [3] |
| ¹³C NMR Spectral Data | |
| Source of Sample | Tokyo Kasei Kogyo Company, Ltd. |
| Reference | [3] |
IR spectroscopy is used to identify the functional groups present in the molecule.
| IR Spectral Data | |
| Technique | KBr Wafer |
| Source of Sample | Tokyo Kasei Kogyo Company, Ltd. |
| Reference | [3] |
Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight. Electrospray ionization (ESI-MS) is a common technique used for this compound.[9][10]
Chromatographic Analysis
High-Performance Liquid Chromatography (HPLC) is a powerful technique for assessing the purity of the synthesized compound and for quantitative analysis. A simple RP-HPLC method has been developed for the simultaneous determination of Calcium-DL-2-hydroxy-4-(methylthio) butyrate (B1204436) in pharmaceutical formulations.[11]
Experimental Protocol: RP-HPLC Method
-
Column: Waters XBridge 250 mm x 4.6 mm C18 column with 5µm particle size.[11]
-
Mobile Phase: A binary mixture of ammonium (B1175870) hydrogen sulphate buffer (pH 7.0) and acetonitrile.[11]
-
Elution: Gradient mode.[11]
-
Flow Rate: 1.0 mL/min.[11]
-
Detection: UV detector at 210 nm.[11]
Characterization Workflow
Caption: Workflow for the characterization of Calcium 2-hydroxy-4-(methylthio)butanoate.
Conclusion
This technical guide has provided a detailed overview of the synthesis and characterization of Calcium 2-hydroxy-4-(methylthio)butanoate. The described synthetic protocol offers a reliable method for its preparation, while the analytical techniques outlined are essential for confirming the identity, purity, and structure of the final product. The provided data and workflows serve as a valuable resource for researchers, scientists, and professionals in drug development and related fields.
References
- 1. 2-Hydroxy-4-(methylthio) butanoic acid is a naturally occurring methionine precursor in the chick - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. Calcium bis(2-hydroxy-4-(methylthio)butyrate) | C10H18CaO6S2 | CID 107344 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CN102675171A - Preparation method of 2-hydroxy-4-methylthio-calcium butyrate - Google Patents [patents.google.com]
- 5. US4855495A - Enhanced 2-hydroxy-4-methylthiobutanoic acid composition and method of preparation - Google Patents [patents.google.com]
- 7. Calcium 2-Hydroxy-4-(Methylthio)Butyrate | CymitQuimica [cymitquimica.com]
- 8. Calcium bis(2-hydroxy-4-(methylthio)butyrate) | 4857-44-7 [chemicalbook.com]
- 9. Metal chelates of 2-hydroxy-4-methylthiobutanoic acid in animal feeding. Part 2: Further characterizations, in vitro and in vivo investigations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
